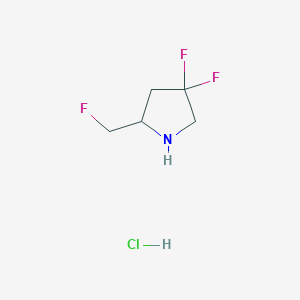
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C5H9ClF3N and a molecular weight of 175.58 g/mol . This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Applications De Recherche Scientifique
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity and function. This compound can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoro-2-(fluoromethyl)pyrrolidine: Similar in structure but without the hydrochloride component.
4,4-Difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride (R-isomer): The R-isomer of the compound, which may have different biological activities.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C5H9ClF3N |
|---|---|
Poids moléculaire |
175.58 g/mol |
Nom IUPAC |
4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H |
Clé InChI |
KDEBIGUTHLUDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC1(F)F)CF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





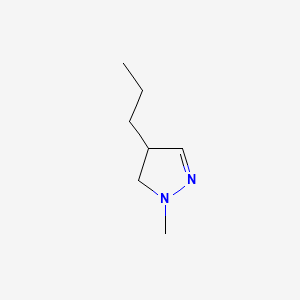

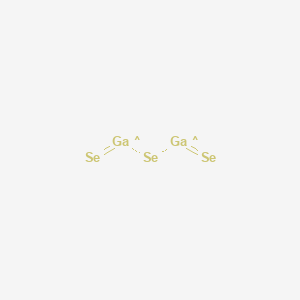
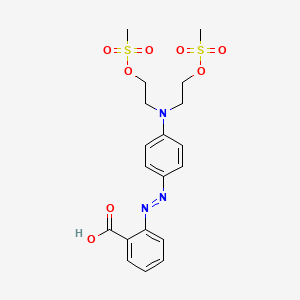
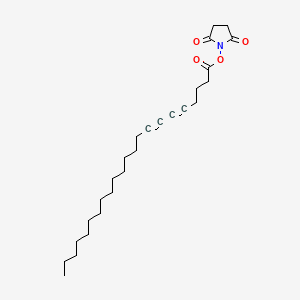


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)

![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
